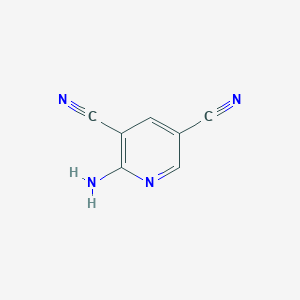

2-Aminopyridine-3,5-dicarbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165541. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-aminopyridine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-2-5-1-6(3-9)7(10)11-4-5/h1,4H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZXGBMEWRIPQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20304375 | |

| Record name | 2-Amino-3,5-dicyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78473-10-6 | |

| Record name | 78473-10-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3,5-dicyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminopyridine-3,5-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Aminopyridine-3,5-dicarbonitrile and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-aminopyridine-3,5-dicarbonitrile and its key derivatives. The document is structured to offer detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the reaction mechanisms and workflows to aid in research and development.

Synthesis of 4-Aryl-6-sulfanyl-2-aminopyridine-3,5-dicarbonitriles

The most prominently documented route to substituted 2-aminopyridine-3,5-dicarbonitriles involves a one-pot, multi-component reaction. This approach is highly efficient for generating a library of 4-aryl-6-sulfanyl derivatives. The reaction typically proceeds via a pseudo-four-component condensation of an aromatic aldehyde, two equivalents of malononitrile, and a thiol.[1][2]

General Reaction Scheme

The synthesis is typically carried out in a suitable solvent and often facilitated by a catalyst. The selection of the catalyst and reaction conditions can significantly influence the reaction time and yield.

Proposed Reaction Mechanism

The reaction is believed to proceed through a series of intermediates. Initially, a Knoevenagel condensation occurs between the aldehyde and one equivalent of malononitrile to form an arylidenemalononitrile. This is followed by a Michael addition of the thiol to the arylidenemalononitrile. The resulting adduct then reacts with a second equivalent of malononitrile, leading to a cyclization and subsequent aromatization to yield the final pyridine product.

Quantitative Data Summary

A variety of catalysts and reaction conditions have been explored for this synthesis. The following table summarizes the quantitative data from several reported procedures.

| Aldehyde | Thiol | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Thiophenol | Diethylamine (20) | Ethanol | RT | 3 | 92 | [3] |

| 4-Chlorobenzaldehyde | Thiophenol | Diethylamine (20) | Ethanol | RT | 3.5 | 94 | [3] |

| 4-Methoxybenzaldehyde | Thiophenol | Diethylamine (20) | Ethanol | RT | 2.5 | 95 | [3] |

| Benzaldehyde | Thiophenol | Sodium benzoate (10) | PEG-400/Water | 70 | 1 | 96 | [4] |

| 4-Nitrobenzaldehyde | Thiophenol | Sodium benzoate (10) | PEG-400/Water | 70 | 1.2 | 93 | [4] |

| 4-Methylbenzaldehyde | Thiophenol | Montmorillonite K-10 | - | 80 | 0.5 | 92 | [5] |

| 3-Nitrobenzaldehyde | Benzyl mercaptan | NMS (10) | - | RT | 0.3 | 94 | [5] |

NMS: 1,4-Dinitropyrazine-1,4-diium trinitromethanide RT: Room Temperature

Detailed Experimental Protocols

Protocol 1: Diethylamine Catalyzed Synthesis in Ethanol [3]

-

To a stirred solution of an aromatic aldehyde (1 mmol) and malononitrile (2 mmol) in ethanol (10 mL), add thiophenol (1 mmol).

-

Add diethylamine (0.2 mmol, 20 mol%) to the reaction mixture.

-

Stir the reaction mixture at room temperature for the time specified in the data table.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solid product that precipitates is collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to afford the pure product.

Protocol 2: Sodium Benzoate Promoted Synthesis in Aqueous PEG-400 [4]

-

In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (2 mmol), and sodium benzoate (0.1 mmol, 10 mol%) in a mixture of PEG-400 (5 mL) and water (2 mL).

-

Heat the mixture to 40-50 °C for 15 minutes.

-

Add thiophenol (1 mmol) to the reaction mixture.

-

Heat the reaction mixture at 70 °C for the time indicated in the data table, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

Plausible Synthesis of the Parent this compound

While the synthesis of 4-aryl-6-sulfanyl derivatives is well-established, a detailed, high-yield protocol for the parent this compound (unsubstituted at the 4- and 6-positions) is less commonly reported in the reviewed literature. A plausible pathway involves the reaction of an appropriate three-carbon synthon with a source of the remaining pyridine ring atoms, followed by cyclization.

One potential route involves the reaction of ethoxymethylenemalononitrile with malononitrile, followed by cyclization with ammonia. This approach is analogous to the Guareschi-Thorpe pyridine synthesis.[6][7]

Proposed Synthetic Pathway

Experimental Considerations

-

Solvent: Ethanol, methanol, or aprotic solvents like DMF or DMSO.

-

Ammonia Source: Anhydrous ammonia gas, ammonium hydroxide, or an ammonium salt like ammonium acetate.

-

Temperature: Reaction may require heating to facilitate cyclization.

-

Catalyst: A base catalyst may be beneficial for the initial Michael addition.

Synthesis of Other Key Derivatives

2,6-Diamino-3,5-dicyanopyridines

The synthesis of 2,6-diamino-3,5-dicyanopyridine derivatives can be achieved through a variation of the multi-component reaction where hydrogen sulfide is used in place of a thiol.[8] This leads to the formation of a thiopyran intermediate which, upon further reaction and rearrangement, can yield the desired 2,6-diaminopyridine.

Experimental Protocol Outline: [8]

-

A multicomponent condensation of malononitrile, hydrogen sulfide, a corresponding aldehyde, and a suitable halide is carried out in the presence of a base like triethylamine.

-

The reaction proceeds through the formation of cyanothioacetamide, followed by a Knoevenagel condensation and subsequent cyclization to a 2,6-diamino-4H-thiopyran.

-

Further reaction and rearrangement can lead to the 2,6-diaminopyridine scaffold.

Conclusion

The synthesis of this compound derivatives is a field of active research, with the one-pot, multi-component reaction being a powerful tool for the efficient generation of diverse 4-aryl-6-sulfanyl substituted compounds. This guide has provided a detailed overview of these established methods, including quantitative data and experimental protocols to facilitate their application in a research setting. While a definitive, high-yield protocol for the parent this compound remains an area for further investigation, a plausible synthetic route has been proposed based on established pyridine synthesis methodologies. The versatility of the this compound scaffold ensures that the development of novel and efficient synthetic routes will continue to be a valuable endeavor for the scientific community.

References

- 1. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminopyridine-3,5-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyridine-3,5-dicarbonitrile is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. Its rigid pyridine core, decorated with reactive nitrile and amino functional groups, makes it a versatile scaffold for the synthesis of diverse molecular architectures. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols and an exploration of its known biological activities and associated signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development. These properties influence its synthesis, formulation, pharmacokinetics, and pharmacodynamics. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄N₄ | --INVALID-LINK--[1][2] |

| Molecular Weight | 144.13 g/mol | --INVALID-LINK--[1][2] |

| Appearance | White to off-white solid | General chemical supplier information. |

| Melting Point | Data for derivatives suggest a high melting point, likely >200 °C. For example, a derivative, 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile, has a melting point of 453 K (180 °C).[3] Another derivative, 3,4-Diaminopyridine-2,5-dicarbonitrile, has a melting point of >250 °C.[4] | |

| Boiling Point | Not available | |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF. Limited solubility in water and non-polar organic solvents. | General knowledge based on its chemical structure. |

| pKa | The pKa of the related compound 2-aminopyridine is 6.86, suggesting the pyridine nitrogen in this compound is weakly basic.[5] The electron-withdrawing nitrile groups are expected to decrease the basicity. |

Spectral Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts of the ring protons will be influenced by the electron-withdrawing nitrile groups and the electron-donating amino group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon atoms of the nitrile groups (C≡N) are expected to appear in the range of 115-125 ppm. The carbons of the pyridine ring will be deshielded and appear at higher chemical shifts.[6][7][8]

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile groups (around 2220-2260 cm⁻¹), and C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region).[9]

UV-Vis Spectroscopy: The UV-Vis spectrum in a suitable solvent (e.g., ethanol or acetonitrile) is expected to exhibit absorption bands in the ultraviolet region, characteristic of π → π* transitions within the aromatic pyridine system conjugated with the nitrile and amino groups. A related compound, 2-amino-3,5-dibromopyridine, shows a broad absorption band at 255 nm.[10]

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound and its derivatives have been reported, often involving multi-component reactions. A general and efficient one-pot synthesis is described below.[11][12][13][14][15]

Reaction Scheme:

A common method involves the condensation of an aldehyde, malononitrile, and a thiol, followed by cyclization and aromatization. For the parent compound without a substituent at the 6-position, a modified procedure would be required. A plausible approach involves the reaction of malononitrile dimer with a suitable C1 synthon.

A representative procedure for a derivative, 2-amino-4-aryl-6-phenylsulfanyl-pyridine-3,5-dicarbonitrile, is as follows:

Materials:

-

Aromatic aldehyde (1 mmol)

-

Malononitrile (2 mmol)

-

Thiophenol (1 mmol)

-

Potassium carbonate (K₂CO₃) (10 mol%)

-

Polyethylene glycol 400 (PEG-400) (2 mL)

Procedure:

-

To a solution of the aromatic aldehyde and malononitrile in PEG-400, add potassium carbonate at room temperature.

-

Heat the resulting mixture to 40 °C.

-

Add the substituted thiophenol to the reaction mixture.

-

Stir the reaction mixture for the required time, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Add distilled water to the reaction mixture and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3,5-dicarbonitrile derivative.[16]

Biological Activity Assays

Prion Protein Scrapie (PrPSc) Accumulation Assay:

This cell-based assay is used to quantify the inhibitory effect of compounds on the accumulation of the pathogenic scrapie form of the prion protein (PrPSc) in infected cells.[1][17][18][19][20]

PrPSc Accumulation Assay Workflow

Protocol:

-

Cell Culture: Culture scrapie-infected neuroblastoma cells (ScN2a) in a suitable medium.

-

Compound Treatment: Seed the ScN2a cells in 96-well plates and treat them with a serial dilution of this compound.

-

Incubation: Incubate the cells for a period of 3 to 5 days to allow for prion propagation.

-

Cell Lysis: After incubation, lyse the cells to release cellular proteins.

-

Proteinase K Digestion: Treat the cell lysates with Proteinase K (PK) to digest the normal cellular prion protein (PrPC), leaving the PK-resistant PrPSc.

-

Detection: Detect the remaining PrPSc using an anti-PrP antibody in an ELISA or by Western blotting.

-

Data Analysis: Quantify the PrPSc levels and calculate the half-maximal inhibitory concentration (IC₅₀) of the compound.

Adenosine A2B Receptor (A2BAR) Activation Assay (cAMP Accumulation Assay):

This assay measures the ability of a compound to act as an agonist at the A2B adenosine receptor by quantifying the downstream increase in intracellular cyclic adenosine monophosphate (cAMP).[11][21][22][23]

A2B Receptor Activation Assay Workflow

Protocol:

-

Cell Culture: Culture cells stably or transiently expressing the human A2B adenosine receptor (e.g., HEK293-A2B).

-

Compound Treatment: Seed the cells in 96-well plates and treat them with a serial dilution of this compound in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Incubation: Incubate the cells for a specific time to allow for receptor activation and cAMP production.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP produced using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ELISA.

-

Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the compound concentration and determine the half-maximal effective concentration (EC₅₀).

Signaling Pathways

Inhibition of Prion Propagation:

This compound and its derivatives have been identified as inhibitors of prion replication. The proposed mechanism involves the stabilization of the normal cellular prion protein (PrPC), thereby preventing its conversion into the pathogenic scrapie isoform (PrPSc). This action is thought to mimic the effect of dominant-negative PrP mutants.

Prion Propagation Inhibition Pathway

Adenosine A2B Receptor Agonism:

Certain derivatives of this compound act as agonists at the adenosine A2B receptor, a G-protein coupled receptor (GPCR). Agonist binding to the A2B receptor activates the associated Gs protein, which in turn stimulates adenylyl cyclase to produce the second messenger cAMP. This signaling cascade is involved in various physiological processes, including vasodilation and inflammation.[24][25][26]

A2B Adenosine Receptor Signaling Pathway

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its intriguing biological activities as a prion propagation inhibitor and an adenosine A2B receptor agonist highlight its potential in addressing neurodegenerative diseases and cardiovascular or inflammatory conditions. This technical guide provides a foundational understanding of its physicochemical properties, synthetic accessibility, and biological evaluation methods, serving as a valuable resource for researchers in the field. Further investigation into the structure-activity relationships and optimization of this core structure will undoubtedly lead to the discovery of new and improved drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C7H4N4 | CID 295912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. compoundchem.com [compoundchem.com]

- 8. testbook.com [testbook.com]

- 9. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. innoprot.com [innoprot.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. pnas.org [pnas.org]

- 20. Establishment of a simple cell-based ELISA for the direct detection of abnormal isoform of prion protein from prion-infected cells without cell lysis and proteinase K treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 24. The aminopyridine-3,5-dicarbonitrile core for the design of new non-nucleoside-like agonists of the human adenosine A2B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors Ranging from Pan Ligands to Combined A1/A2B Partial Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of 2-Aminopyridine-3,5-dicarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Aminopyridine-3,5-dicarbonitrile, a molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental spectra for the unsubstituted parent compound, this guide combines theoretical data with expected spectral characteristics based on analogous structures and general spectroscopic principles. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented.

Core Spectral Data

The following sections summarize the key spectral data for this compound.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and formula. The exact mass of this compound is 144.043596145 Da, and its molecular formula is C7H4N4.[1]

| Parameter | Value |

| Molecular Formula | C7H4N4 |

| Molecular Weight | 144.13 g/mol |

| Exact Mass | 144.043596145 Da |

| Monoisotopic Mass | 144.043596145 Da |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Amino group) | 3500 - 3300 | Medium | Symmetric & Asymmetric Stretch |

| C-H (Aromatic) | 3100 - 3000 | Medium | Stretch |

| C≡N (Nitrile) | 2240 - 2200 | Strong | Stretch |

| C=C, C=N (Aromatic Ring) | 1600 - 1400 | Medium-Strong | Stretch |

| N-H (Amino group) | 1650 - 1580 | Medium | Bend (Scissoring) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

The ¹H NMR spectrum of this compound is expected to show three distinct signals: one for the amino protons and two for the aromatic protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing nitrile groups. The following are predicted chemical shifts in a common NMR solvent like DMSO-d₆.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 (Pyridine Ring) | 8.0 - 8.5 | Singlet | 1H |

| H-6 (Pyridine Ring) | 8.5 - 9.0 | Singlet | 1H |

| -NH₂ (Amino group) | 7.0 - 8.0 (broad) | Singlet | 2H |

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the molecule's asymmetry, seven distinct carbon signals are expected. The predicted chemical shifts are influenced by the substituents on the pyridine ring.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine Ring) | 155 - 160 |

| C-3 (Pyridine Ring) | 100 - 105 |

| C-4 (Pyridine Ring) | 140 - 145 |

| C-5 (Pyridine Ring) | 105 - 110 |

| C-6 (Pyridine Ring) | 150 - 155 |

| C≡N (at C-3) | 115 - 120 |

| C≡N (at C-5) | 115 - 120 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of a solid organic compound such as this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The final volume should be around 0.5-0.7 mL.[2]

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.[2]

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.[3]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

For a solid sample, one of the following methods is typically used:

-

Thin Solid Film Method: [4]

-

Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent (e.g., acetone or methylene chloride).[4]

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[4]

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[4]

-

Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

-

-

KBr Pellet Method:

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using a mortar and pestle.

-

Place the mixture into a pellet press and apply high pressure to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.[5]

-

Mass Spectrometry

A common technique for analyzing solid organic compounds is Electron Ionization (EI) Mass Spectrometry.

-

Sample Introduction:

-

Ionization:

-

Mass Analysis:

-

Detection:

-

An electron multiplier or other detector records the abundance of ions at each m/z value.[9]

-

The resulting data is plotted as a mass spectrum, showing the relative abundance of ions as a function of their m/z ratio. The most intense peak is designated as the base peak with 100% relative abundance.[6]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Caption: Workflow for the spectral characterization of this compound.

References

- 1. This compound | C7H4N4 | CID 295912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. webassign.net [webassign.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. quora.com [quora.com]

- 9. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to the Solubility and Stability of 2-Aminopyridine-3,5-dicarbonitrile

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 2-Aminopyridine-3,5-dicarbonitrile. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on providing detailed, state-of-the-art experimental protocols that can be employed to generate the necessary data. The guide outlines procedures for both kinetic and thermodynamic solubility assessment, as well as a framework for stability testing under various stress conditions as mandated by international guidelines. This information is intended to equip researchers and drug development professionals with the necessary tools to characterize the physicochemical properties of this compound, a crucial step in its potential development as a therapeutic agent.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to its structural motifs, which are common in biologically active molecules. A thorough understanding of its solubility and stability is paramount for its advancement in the drug discovery and development pipeline. Poor solubility can impede absorption and lead to variable bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products. This guide provides the experimental framework for a comprehensive evaluation of these critical parameters.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding of a compound's behavior.

Experimental Protocols for Solubility Determination

The following tables outline the experimental conditions for determining the kinetic and thermodynamic solubility of this compound.

Table 1: Protocol for Kinetic Solubility Assay

| Parameter | Description |

| Principle | Measures the solubility of a compound from a DMSO stock solution added to an aqueous buffer, reflecting conditions in early-stage in vitro screening.[1][2] |

| Compound Preparation | 10 mM stock solution in 100% DMSO. |

| Assay Buffer | Phosphate-buffered saline (PBS), pH 7.4. |

| Methodology | Serial dilutions of the DMSO stock are added to the assay buffer in a 96-well plate.[1] |

| Incubation | 2 hours at 25°C with shaking.[1] |

| Detection Method | Nephelometry (light scattering) or UV-Vis spectroscopy after filtration.[1][3] |

| Data Analysis | The concentration at which precipitation is first observed is determined as the kinetic solubility. |

Table 2: Protocol for Thermodynamic Solubility Assay

| Parameter | Description |

| Principle | Measures the equilibrium solubility of a solid compound in a buffer, providing the true solubility value.[4][5] |

| Compound Preparation | Excess solid this compound. |

| Assay Buffer | Phosphate-buffered saline (PBS), pH 7.4. Other buffers (e.g., citrate for lower pH) can be used to assess pH-dependent solubility. |

| Methodology | An excess amount of the solid compound is suspended in the assay buffer. |

| Incubation | 24-48 hours at 25°C or 37°C with constant agitation to ensure equilibrium is reached.[4] |

| Sample Processing | The suspension is filtered or centrifuged to remove undissolved solid. |

| Detection Method | The concentration of the dissolved compound in the supernatant/filtrate is quantified by a validated HPLC-UV method.[5] |

| Data Analysis | The measured concentration is reported as the thermodynamic solubility in µg/mL or µM. |

Visualization of Solubility Workflow

The following diagram illustrates a general workflow for determining the solubility of a test compound.

Stability Assessment

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6] Forced degradation studies are also performed to identify potential degradation products and establish the intrinsic stability of the molecule.[7]

Experimental Protocols for Stability Studies

The following tables outline the conditions for long-term stability testing and forced degradation studies, based on the International Council for Harmonisation (ICH) guidelines.[8][9]

Table 3: ICH Conditions for Long-Term Stability Testing

| Storage Condition | Temperature | Relative Humidity | Minimum Duration |

| Long-term | 25°C ± 2°C | 60% ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C | 65% ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C | 75% ± 5% RH | 6 months |

Table 4: Protocol for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Typical Duration |

| Acid Hydrolysis | 0.1 M HCl | Up to 7 days at room temperature or 50-60°C.[10] |

| Base Hydrolysis | 0.1 M NaOH | Up to 7 days at room temperature or 50-60°C.[10] |

| Oxidation | 3% H₂O₂ | Up to 7 days at room temperature. |

| Thermal | 60-80°C | Up to 2 weeks.[11] |

| Photostability | ICH-compliant light source (UV and visible light) | Exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.[7][10] |

Visualization of Stability Testing Logic

The following diagram outlines the logical flow of a forced degradation study.

Conclusion

References

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. In-vitro Thermodynamic Solubility [protocols.io]

- 5. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 6. database.ich.org [database.ich.org]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. ijrpp.com [ijrpp.com]

The Biological Versatility of 2-Aminopyridine-3,5-dicarbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine-3,5-dicarbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively investigated for their potential as therapeutic agents, exhibiting promising anticancer, antimicrobial, and enzyme-inhibitory properties. This technical guide provides a comprehensive overview of the biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Data Presentation: A Quantitative Overview of Biological Activity

The following tables summarize the reported in vitro biological activities of various this compound derivatives, providing a comparative analysis of their potency.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| S1 | 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile | Prostate (PC3) | 0.1 | [1] |

| S3 | 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile | Prostate (PC3) | 0.85 | [1] |

| S4 | 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile | Prostate (PC3) | 0.25 | [1] |

| 5a | 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile | Breast (MCF-7) | 1.77 | [2] |

| 5e | 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile | Breast (MCF-7) | 1.39 | [2] |

| 6b | 3,4,7,8-tetrahydropyrimidine-6-carbonitrile | Liver (HepG2) | 2.68 | [2] |

| 5a | 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile | Liver (HepG2) | 2.71 | [2] |

| TP6 | 1,2,4-triazole pyridine derivative | Murine Melanoma (B16F10) | <61.11 | [3] |

| 8e | Pyridine-urea | Breast (MCF-7) | 0.22 (48h), 0.11 (72h) | [4] |

| 8n | Pyridine-urea | Breast (MCF-7) | 1.88 (48h), 0.80 (72h) | [4] |

| 5o | 6-amino-2-pyridone-3,5-dicarbonitrile | Murine Glioblastoma (GL-261) | ~27 (EC50) | [5] |

Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)

| Compound ID | Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |

| 2c | 2-aminopyridine derivative | Staphylococcus aureus | 0.039 | [6] |

| 2c | 2-aminopyridine derivative | Bacillus subtilis | 0.039 | [6] |

| 5a | 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine | Escherichia coli K12 | 0.2-1.3 | [7] |

| 5e | 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine | Escherichia coli K12 | 0.2-1.3 | [7] |

| 5f | 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine | Escherichia coli R2-R4 | 0.2-1.3 | [7] |

| 5j | 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine | Escherichia coli R2-R4 | 0.2-1.3 | [7] |

Table 3: Enzyme Inhibitory Activity of this compound Derivatives (IC50 values)

| Compound ID | Derivative Type | Target Enzyme | IC50 | Reference |

| 8e | Pyridine-urea | VEGFR-2 | 3.93 µM | [4] |

| 8b | Pyridine-urea | VEGFR-2 | 5.0 µM | [4] |

| 5a | 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile | VEGFR-2 | Not specified | [2] |

| 5e | 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile | VEGFR-2 | Not specified | [2] |

| 5a | 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile | HER-2 | Not specified | [2] |

| 5e | 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile | HER-2 | Not specified | [2] |

| 8e | 2-aminopyridine derivative | CDK9 | 88.4 nM | [8] |

| 8e | 2-aminopyridine derivative | HDAC1 | 168.9 nM | [8] |

| 9e | 2-aminopyrimidine derivative | FLT3 | 30.4 nM | [8] |

| 9e | 2-aminopyrimidine derivative | HDAC1 | 52.4 nM | [8] |

| 9e | 2-aminopyrimidine derivative | HDAC3 | 14.7 nM | [8] |

| 16m-(R) | 2-aminopyridine derivative | JAK2 | 3 nM | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the evaluation of this compound derivatives.

Anticancer Activity: MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures for the in vitro assessment of cytotoxicity against cancer cell lines.

Materials:

-

This compound derivatives

-

Human cancer cell lines (e.g., PC3, MCF-7, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Trypsinize and count the cells.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of the this compound derivatives in DMSO.

-

Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium from the wells.

-

Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Antimicrobial Activity: Broth Microdilution Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the derivatives against bacterial strains.

Materials:

-

This compound derivatives

-

Bacterial strains (e.g., S. aureus, B. subtilis, E. coli)

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Incubator (37°C)

-

Microplate reader (optional)

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

-

Perform a serial two-fold dilution of the compounds in the 96-well plates using MHB to obtain a range of concentrations.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial inoculum to each well of the microplate containing 50 µL of the serially diluted compounds.

-

Include a growth control (inoculum in MHB without compound) and a sterility control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Enzyme Inhibition: Kinase Inhibition Assay (General Protocol)

This is a general protocol for assessing the inhibitory activity of the derivatives against a specific kinase (e.g., VEGFR-2, HER-2).

Materials:

-

This compound derivatives

-

Recombinant kinase (e.g., VEGFR-2, HER-2)

-

Kinase-specific substrate (e.g., a peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

96-well or 384-well plates

-

Plate reader capable of luminescence or fluorescence detection

Procedure:

-

Compound Preparation:

-

Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

-

-

Assay Reaction:

-

In a multi-well plate, add the kinase, the test compound at various concentrations, and the kinase assay buffer.

-

Allow a pre-incubation period for the compound to bind to the kinase.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction for a specific time at an optimal temperature.

-

-

Detection:

-

Stop the kinase reaction.

-

Add the detection reagent according to the manufacturer's instructions to measure the amount of product formed or ATP consumed.

-

-

Data Analysis:

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the compound concentration.

-

Mandatory Visualizations

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound derivatives.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the synthesis and biological evaluation of this compound derivatives.

References

- 1. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]

- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The 2-Aminopyridine-3,5-dicarbonitrile Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine-3,5-dicarbonitrile core is a versatile and highly functionalized heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties and facile synthesis have established it as a privileged structure in the design of novel therapeutic agents across a spectrum of diseases, including cancer, neurodegenerative disorders, and infectious diseases. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of compounds based on this remarkable scaffold.

Synthetic Strategies: Efficient Assembly of the Core Structure

The this compound scaffold is most commonly synthesized through a one-pot, multi-component reaction, which offers high atom economy and procedural simplicity. The primary approach involves a three-component condensation of an aldehyde, malononitrile, and a thiol, often catalyzed by a base.[1]

A notable variation is the pseudo-four-component reaction, which utilizes two equivalents of malononitrile with an aldehyde and a thiol.[2][3] These methods allow for the rapid generation of a diverse library of derivatives by varying the substituents on the aromatic aldehyde and the thiol component.

Representative Experimental Protocol: One-Pot, Three-Component Synthesis

A general and widely adopted procedure for the synthesis of 2-amino-4-aryl-6-sulfanyl-pyridine-3,5-dicarbonitriles is as follows:

-

To a solution of an aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in a suitable solvent such as ethanol or a PEG-400/water mixture, a catalytic amount of a base (e.g., piperidine, triethylamine, or sodium benzoate) is added.[2][4]

-

The mixture is stirred at room temperature or slightly elevated temperatures (40-70°C) for a period ranging from 15 minutes to a few hours, during which the reaction progress is monitored by thin-layer chromatography (TLC).[4]

-

Upon completion of the initial condensation, a thiol (1 mmol) is added to the reaction mixture.

-

The reaction is then heated to reflux or maintained at a specific temperature (e.g., 70°C) for an appropriate time until the reaction is complete as indicated by TLC.[4]

-

After cooling to room temperature, the reaction mixture is poured into ice-cold water to precipitate the crude product.

-

The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol to afford the desired this compound derivative in good to excellent yields.[4]

Diverse Biological Activities and Therapeutic Potential

The this compound scaffold has been identified as a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities. These include anticancer, antiviral, and neuroprotective properties.

Anticancer Activity

A significant area of investigation for this scaffold is in oncology. Derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[5]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| S1 | PC3 (Prostate) | 0.45 | [6] |

| S2 | PC3 (Prostate) | 0.85 | [6] |

| S3 | PC3 (Prostate) | 0.1 | [6] |

| S4 | PC3 (Prostate) | 0.56 | [6] |

| 5a | MCF-7 (Breast) | 1.77 | [5] |

| 5e | MCF-7 (Breast) | 1.39 | [5] |

| 6b | HepG2 (Liver) | 2.68 | [5] |

| 5a | HepG2 (Liver) | 2.71 | [5] |

Prion Disease Inhibition

Derivatives of the this compound scaffold have emerged as promising agents for the treatment of prion diseases, such as Creutzfeldt-Jakob disease.[7] These compounds are thought to act as mimetics of dominant-negative prion protein mutants, thereby inhibiting the replication of the infectious scrapie isoform (PrPSc).[7][8]

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Cp-60 | ScN2a | 18.0 ± 1.5 | [2] |

| Compound II | HIV-1 Integrase (in vitro) | 4 | [2] |

Adenosine Receptor Agonism

Certain derivatives of this scaffold have been identified as potent and selective agonists of adenosine receptors, particularly the A2B subtype.[9] Adenosine receptor agonists have therapeutic potential in a variety of conditions, including cardiovascular diseases and inflammation.[2]

| Compound ID | Receptor | EC50 (nM) | Reference |

| 8 | hA2B | - | [9] |

| 15 | hA2B | 9 - 350 (range for series) | [9] |

| 2 | hA2B | 12 - 260 (range for series) | [10] |

| 3 | hA2B | 12 - 260 (range for series) | [10] |

| 5 | hA2B | 12 - 260 (range for series) | [10] |

Key Biological Assay Protocols

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[11]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[11]

-

Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included. The plate is then incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is incubated for an additional 3-4 hours.[12]

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an SDS solution) is added to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Adenosine A2B Receptor Activation Assay (cAMP Accumulation)

This assay measures the activation of the Gs-coupled A2B adenosine receptor by quantifying the intracellular accumulation of cyclic AMP (cAMP).[13]

-

Cell Culture: Cells stably expressing the human A2B adenosine receptor are cultured in 96-well plates.

-

Compound Incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, the cells are treated with various concentrations of the test compounds (potential agonists).

-

Cell Lysis: After a short incubation period (e.g., 15-30 minutes), the cells are lysed to release the intracellular contents.[13]

-

cAMP Detection: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an ELISA-based kit.[14]

-

Data Analysis: The amount of cAMP produced is proportional to the activation of the A2B receptor. The EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the core scaffold.

Scaffold [label=<

R1 R2 R3

>];R1_node [label="Substituent at C4 (Aryl group)\n- Electron-donating/withdrawing groups\n- Heterocycles"]; R2_node [label="Substituent at C6 (Sulfanyl group)\n- Alkyl/Aryl thiols\n- Heterocyclic thiols"]; R3_node [label="Substituent at N2 (Amino group)\n- Often remains unsubstituted"];

Activity [label="Biological Activity\n(Anticancer, Prion Inhibition, etc.)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Scaffold -> R1_node [label=" Influences potency and selectivity"]; Scaffold -> R2_node [label=" Modulates pharmacokinetic properties"]; Scaffold -> R3_node [label=" Crucial for hydrogen bonding interactions"];

R1_node -> Activity; R2_node -> Activity; R3_node -> Activity; } dot Caption: Key structural features influencing the biological activity of the this compound scaffold. Note: A placeholder image is used in the DOT script; a chemical structure drawing would be inserted here.

For instance, in the context of prion inhibition, the presence of halobenzene substituents at the C-4 position has been shown to improve activity.[7] Similarly, for anticancer activity, the nature of the aryl group at C-4 and the substituent on the exocyclic amino group can significantly impact the potency and selectivity of the compounds.[5] The sulfanyl group at the C-6 position provides a convenient handle for further derivatization to modulate the physicochemical properties and biological activity of the molecules.[2]

Conclusion

The this compound scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its straightforward and efficient synthesis, coupled with the wide array of biological activities exhibited by its derivatives, makes it an attractive starting point for the development of novel therapeutic agents. The continued exploration of the structure-activity relationships and mechanisms of action of compounds based on this privileged core holds great promise for the discovery of new and effective treatments for a range of human diseases.

References

- 1. The molecular biology of prion propagation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Mechanism of Prion Propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity relationship study of prion inhibition by this compound-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The aminopyridine-3,5-dicarbonitrile core for the design of new non-nucleoside-like agonists of the human adenosine A2B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors. Ranging from Pan Ligands to Combined A1/A2B Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. cloud-clone.com [cloud-clone.com]

The Emergence of a Privileged Scaffold: A Technical Guide to 2-Aminopyridine-3,5-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyridine-3,5-dicarbonitrile core is a significant heterocyclic scaffold that has garnered substantial interest in medicinal chemistry and drug development. Its rigid structure, coupled with the presence of multiple functional groups, provides a versatile platform for the synthesis of diverse molecular libraries with a wide range of biological activities. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and key biological applications of this compound and its derivatives.

Historical Perspective and Discovery

The journey of the this compound scaffold is intrinsically linked to the broader exploration of functionalized pyridines in medicinal chemistry. While the precise first synthesis of the parent compound, this compound, is not prominently documented in a singular landmark paper, its derivatives, particularly the 6-sufanylpyridines, have a more clearly defined history. A pivotal moment in the development of this class of compounds was the first reported catalytic synthesis of the 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile scaffold in 1981 by S. Kambe and co-workers.[1][2] This work laid the foundation for the now widely utilized multi-component reaction strategies for the efficient assembly of these complex heterocyclic systems.

Physicochemical Properties

The fundamental properties of the core scaffold are essential for understanding its behavior in biological systems and for guiding the design of new derivatives.

| Property | Value | Source |

| Molecular Formula | C₇H₄N₄ | PubChem |

| Molecular Weight | 144.13 g/mol | PubChem |

| CAS Number | 78473-10-6 | PubChem |

| Appearance | Solid (predicted) | --- |

| Melting Point | Not reported for parent | --- |

| Solubility | Sparingly soluble in water (predicted) | --- |

| pKa | Not reported | --- |

Note: Experimental data for the unsubstituted parent compound is limited in publicly available literature. Properties of substituted derivatives are widely reported in the cited literature.

Synthetic Methodologies

The synthesis of the this compound core and its derivatives is most efficiently achieved through multi-component reactions (MCRs), which offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.

General One-Pot, Three-Component Synthesis of 2-Amino-4-aryl-6-sulfanyl-pyridine-3,5-dicarbonitriles

This method is a versatile approach for generating a wide array of derivatives.

Experimental Protocol:

-

Reactant Mixture: To a solution of an appropriate aromatic aldehyde (1 mmol), malononitrile (2 mmol), and a thiol (e.g., thiophenol, 1 mmol) in a suitable solvent (e.g., ethanol, 10 mL), a catalyst is added.

-

Catalyst: A variety of catalysts can be employed, including basic catalysts like triethylamine or piperidine, or solid-supported catalysts such as montmorillonite K-10 clay.[3][4] The choice of catalyst can influence reaction time and yield.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux. Reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is then washed with a suitable solvent (e.g., cold ethanol) and dried. Further purification can be achieved by recrystallization.

Caption: General workflow for the one-pot synthesis of this compound derivatives.

Key Biological Activities and Mechanisms of Action

The this compound scaffold has been identified as a "privileged structure" due to its ability to interact with multiple biological targets. Two of the most significant areas of research are its application as a prion replication inhibitor and as an agonist for adenosine receptors.

Prion Disease Inhibition

Certain derivatives of this compound have shown potent activity in inhibiting the replication of the infectious scrapie form of the prion protein (PrPSc). The proposed mechanism involves the stabilization of the normal cellular form of the prion protein (PrPC), thereby preventing its conversion to the misfolded, pathogenic PrPSc isoform.

Experimental Workflow for Prion Inhibition Assay (Protein Misfolding Cyclic Amplification - PMCA):

-

Preparation of Substrate: A brain homogenate from a healthy animal (e.g., transgenic mouse overexpressing PrPC) is prepared as the substrate containing PrPC.

-

Seeding: A small amount of PrPSc-containing brain homogenate (seed) from an infected animal is added to the PrPC substrate.

-

Compound Addition: The test compound (e.g., a this compound derivative) is added to the reaction mixture at various concentrations. A vehicle control (e.g., DMSO) is also included.

-

PMCA Cycles: The mixture is subjected to cycles of sonication and incubation. Sonication breaks down the newly formed PrPSc aggregates, creating more seeds for the conversion of PrPC.

-

Detection of PrPSc: After a set number of PMCA cycles, the samples are treated with proteinase K (PK), which digests PrPC but not the resistant PrPSc core. The presence of PrPSc is then detected by Western blotting using an anti-PrP antibody.

-

Data Analysis: The intensity of the PrPSc bands in the presence of the compound is compared to the vehicle control to determine the inhibitory activity and calculate the IC₅₀ value.[5][6]

Caption: Experimental workflow for assessing prion inhibition using the PMCA assay.

Adenosine A₂B Receptor Agonism

Derivatives of this compound have emerged as potent and selective agonists of the adenosine A₂B receptor (A₂BAR), a G-protein coupled receptor (GPCR). The A₂BAR is a promising therapeutic target for a variety of conditions, including inflammation, fibrosis, and cancer.

Signaling Pathway of the Adenosine A₂B Receptor:

Activation of the A₂BAR by an agonist, such as a this compound derivative, can initiate signaling through two primary G-protein pathways:

-

Gαs Pathway: The receptor couples to the stimulatory G-protein (Gαs), which activates adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA) and other downstream effectors.

-

Gαq Pathway: The A₂BAR can also couple to the Gαq protein. This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).

Caption: Signaling pathways of the Adenosine A₂B receptor activated by an agonist.

Experimental Protocol for cAMP Accumulation Assay:

-

Cell Culture: Cells stably expressing the human adenosine A₂B receptor are cultured in 96-well plates.

-

Compound Treatment: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, the cells are treated with varying concentrations of the test compound (agonist) or a vehicle control.

-

Incubation: The cells are incubated for a specific period (e.g., 30 minutes) at 37°C to allow for receptor activation and cAMP production.

-

Cell Lysis: The cells are lysed to release the intracellular contents, including cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysates is quantified using a commercially available assay kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a luciferase-based biosensor.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration. The EC₅₀ value, representing the concentration of the agonist that produces 50% of the maximal response, is then calculated.[7][8]

Conclusion

The this compound scaffold has proven to be a highly valuable and versatile platform in the field of drug discovery. Its straightforward synthesis via multicomponent reactions allows for the rapid generation of diverse chemical libraries. The significant biological activities of its derivatives, particularly as prion replication inhibitors and adenosine A₂B receptor agonists, underscore its therapeutic potential. This technical guide provides a foundational understanding of this important heterocyclic core, from its historical context and synthesis to its mechanisms of action and the experimental protocols used for its evaluation. Continued exploration of the chemical space around this scaffold is likely to yield novel and effective therapeutic agents for a range of challenging diseases.

References

- 1. cloud-clone.com [cloud-clone.com]

- 2. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Screening of Anti-Prion Compounds Using the Protein Misfolding Cyclic Amplification Technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Screening of Anti-Prion Compounds Using the Protein Misfolding Cyclic Amplification Technology | MDPI [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. innoprot.com [innoprot.com]

Theoretical Exploration of 2-Aminopyridine-3,5-dicarbonitrile: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyridine-3,5-dicarbonitrile is a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their therapeutic potential, particularly as inhibitors of abnormal prion protein (PrPSc) accumulation, which is implicated in fatal neurodegenerative disorders like Creutzfeldt-Jakob disease.[1][2] Furthermore, this chemical framework is integral to the development of potent and selective ligands for adenosine receptors, highlighting its versatility in drug design.[3][4]

Theoretical and computational studies are indispensable in elucidating the structure-activity relationships (SAR) of this compound derivatives.[5] These in-silico approaches, primarily centered around Density Functional Theory (DFT), provide profound insights into the molecule's electronic structure, vibrational properties, and reactivity. This understanding is pivotal for the rational design of novel therapeutic agents with enhanced efficacy and specificity. Molecular modeling and docking studies further aid in visualizing the binding interactions of these compounds with their biological targets, such as acetylcholinesterase.[6][7]

This technical guide offers a comprehensive overview of the theoretical studies on this compound and its analogues. It details the computational methodologies employed, presents key quantitative data, and illustrates the logical workflows used in the theoretical investigation of this important class of molecules.

Computational Methodologies

The theoretical investigation of this compound and its derivatives predominantly relies on Density Functional Theory (DFT), a robust method for studying the electronic structure of many-body systems.

Geometry Optimization and Vibrational Analysis

A fundamental step in the computational analysis is the geometry optimization of the molecule to find its most stable conformation (a minimum on the potential energy surface). This is typically followed by the calculation of harmonic vibrational frequencies to confirm that the optimized structure is a true minimum and to predict the infrared and Raman spectra.

Representative Protocol for DFT Calculations:

-

Software: Gaussian suite of programs (e.g., Gaussian 09 or later) is commonly used for these calculations.[7][8]

-

Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely employed method for such systems.[7]

-

Basis Set: The 6-31G* or 6-311G basis sets are typically chosen to provide a good balance between accuracy and computational cost.[7]

-

Optimization: The geometry of the molecule is optimized without any symmetry constraints. The convergence criteria are usually tightened to ensure a precise location of the energy minimum.

-

Frequency Calculation: Following optimization, vibrational frequencies are calculated at the same level of theory to characterize the stationary points and to obtain the zero-point vibrational energy. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method.[6]

Electronic Properties and Reactivity Descriptors

The electronic properties of the molecule are investigated through analysis of the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties.

Natural Bond Orbital (NBO) analysis is another valuable technique used to study charge distribution, intramolecular interactions, and the nature of chemical bonds, providing a more intuitive chemical picture of the molecule.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₄N₄ |

| Molecular Weight | 144.14 g/mol |

| Topological Polar Surface Area (TPSA) | 89.9 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 0 |

Note: These properties are computationally generated and sourced from chemical databases.

Table 2: Representative DFT-Calculated Properties for Aminopyridine Derivatives

| Parameter | Typical Calculated Values (eV) for Aminophenol/Aminopyridine Derivatives |

| EHOMO | ~ -5.15 |

| ELUMO | ~ -0.85 |

| Energy Gap (ΔE) | ~ 4.30 |

Note: This data is based on trends observed in computational studies of substituted aminophenols and serves as an illustrative example. A smaller energy gap generally implies higher chemical reactivity.[9]

Table 3: Predicted Vibrational Frequencies for Aminopyridine Derivatives

| Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) |

| N-H Stretching | 3300–3550 |

| C≡N (Nitrile) Stretching | 2200–2260 |

| C=C/C=N Ring Stretching | 1400–1650 |

Note: These are typical ranges for key functional groups found in aminopyridine derivatives, as predicted by DFT calculations. The exact values would vary based on the specific substitutions on the pyridine ring.[6]

Visualizations

The following diagrams, generated using the DOT language, illustrate the logical workflows and conceptual relationships in the theoretical study of this compound for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ligand and Residue Free Energy Perturbations Solve the Dual Binding Mode Proposal for an A2BAR Partial Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 6. 3-Amino-5-chloropyridine|>98.0% Purity|CAS 22353-34-0 [benchchem.com]

- 7. joseroda.com [joseroda.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Amino-3-ethyl-phenol | 398136-39-5 | Benchchem [benchchem.com]

Potential Therapeutic Targets of 2-Aminopyridine-3,5-dicarbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic targets of compounds based on the 2-aminopyridine-3,5-dicarbonitrile scaffold. This class of molecules has demonstrated a diverse range of biological activities, making it a promising area for drug discovery and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Overview of Therapeutic Potential

Derivatives of this compound have been investigated for their activity against a variety of diseases. The core scaffold's versatility allows for chemical modifications that can modulate its interaction with several biological targets. The primary therapeutic areas of interest identified in the literature include neurodegenerative diseases, cardiovascular conditions, infectious diseases, and oncology.

Key Therapeutic Targets and Quantitative Data

The following sections detail the specific biological targets that have been identified for this compound derivatives, supported by quantitative data from various studies.

Prion Protein (PrPSc)

Certain this compound derivatives have been identified as potent inhibitors of the accumulation of the scrapie isoform of the prion protein (PrPSc), the causative agent of transmissible spongiform encephalopathies (TSEs). These compounds are thought to act as mimetics of dominant-negative prion protein mutants.

| Compound ID | Modification Highlights | Assay System | Potency (EC50/IC50) | Reference |